molecular formula C11H10N4 B3840972 (E)-3-phenyl-N-(1,2,4-triazol-4-yl)prop-2-en-1-imine

(E)-3-phenyl-N-(1,2,4-triazol-4-yl)prop-2-en-1-imine

Cat. No.: B3840972
M. Wt: 198.22 g/mol
InChI Key: HIQAKCUTUJDMGW-CUJDEGIUSA-N
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Description

(E)-3-phenyl-N-(1,2,4-triazol-4-yl)prop-2-en-1-imine is an organic compound that features a phenyl group, a triazole ring, and an imine functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-3-phenyl-N-(1,2,4-triazol-4-yl)prop-2-en-1-imine typically involves the condensation of a phenyl-substituted aldehyde with a triazole-containing amine. The reaction is usually carried out under mild conditions, often in the presence of a catalyst such as an acid or base to facilitate the formation of the imine bond.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

(E)-3-phenyl-N-(1,2,4-triazol-4-yl)prop-2-en-1-imine can undergo various chemical reactions, including:

    Oxidation: The imine group can be oxidized to form corresponding oxides.

    Reduction: The imine can be reduced to form amines.

    Substitution: The phenyl and triazole rings can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction will produce amines.

Scientific Research Applications

(E)-3-phenyl-N-(1,2,4-triazol-4-yl)prop-2-en-1-imine has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an antimicrobial and antifungal agent.

    Medicine: Explored for its potential therapeutic properties, including anticancer and antiviral activities.

    Industry: Utilized in the development of new materials with specific properties, such as luminescent materials and catalysts.

Mechanism of Action

The mechanism of action of (E)-3-phenyl-N-(1,2,4-triazol-4-yl)prop-2-en-1-imine involves its interaction with specific molecular targets. The triazole ring can coordinate with metal ions, influencing various biochemical pathways. The imine group can also participate in nucleophilic addition reactions, affecting cellular processes.

Comparison with Similar Compounds

Similar Compounds

    (E)-3-phenyl-N-(1,2,4-triazol-4-yl)prop-2-en-1-amine: Similar structure but with an amine group instead of an imine.

    (E)-3-phenyl-N-(1,2,4-triazol-4-yl)prop-2-en-1-oxide: An oxidized form of the imine compound.

    (E)-3-phenyl-N-(1,2,4-triazol-4-yl)prop-2-en-1-thiol: Contains a thiol group instead of an imine.

Uniqueness

(E)-3-phenyl-N-(1,2,4-triazol-4-yl)prop-2-en-1-imine is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential applications. The presence of both a triazole ring and an imine group allows for versatile interactions in various chemical and biological contexts.

Properties

IUPAC Name

(E,E)-3-phenyl-N-(1,2,4-triazol-4-yl)prop-2-en-1-imine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N4/c1-2-5-11(6-3-1)7-4-8-14-15-9-12-13-10-15/h1-10H/b7-4+,14-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HIQAKCUTUJDMGW-CUJDEGIUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C=CC=NN2C=NN=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)/C=C/C=N/N2C=NN=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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(E)-3-phenyl-N-(1,2,4-triazol-4-yl)prop-2-en-1-imine
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(E)-3-phenyl-N-(1,2,4-triazol-4-yl)prop-2-en-1-imine
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(E)-3-phenyl-N-(1,2,4-triazol-4-yl)prop-2-en-1-imine
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(E)-3-phenyl-N-(1,2,4-triazol-4-yl)prop-2-en-1-imine
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(E)-3-phenyl-N-(1,2,4-triazol-4-yl)prop-2-en-1-imine
Reactant of Route 6
(E)-3-phenyl-N-(1,2,4-triazol-4-yl)prop-2-en-1-imine

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